molecular formula C3H3BrN2S B15314802 4-Bromo-1,2-thiazol-5-amine

4-Bromo-1,2-thiazol-5-amine

Cat. No.: B15314802
M. Wt: 179.04 g/mol
InChI Key: OHGUOJSEPVAUGC-UHFFFAOYSA-N
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Description

4-Bromo-1,2-thiazol-5-amine is a brominated thiazole derivative characterized by the presence of a bromine atom at the 4-position and an amine group at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure, which imparts them with unique chemical and biological properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The synthesis of this compound often involves the halogenation of thiazole derivatives. This can be achieved by reacting thiazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

  • Amination: The introduction of the amine group at the 5-position can be accomplished through nucleophilic substitution reactions. For instance, reacting 4-bromothiazole with ammonia or an amine derivative under elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and amination processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the production of high-purity compounds.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 4-hydroxy-1,2-thiazol-5-amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and alkyl halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound sulfoxide and sulfone derivatives.

  • Reduction Products: 4-Hydroxy-1,2-thiazol-5-amine.

  • Substitution Products: Various alkylated or arylated thiazole derivatives.

Scientific Research Applications

4-Bromo-1,2-thiazol-5-amine has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-1,2-thiazol-5-amine is similar to other brominated thiazole derivatives, such as 5-bromo-1,2-thiazol-4-amine and 5-bromo-4-isopropyl-1,3-thiazol-2-amine. its unique combination of bromine and amine groups at specific positions on the thiazole ring distinguishes it from these compounds. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 5-bromo-1,2-thiazol-4-amine

  • 5-bromo-4-isopropyl-1,3-thiazol-2-amine

  • 4-bromothiazole

Biological Activity

4-Bromo-1,2-thiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom at the 4-position and an amino group at the 5-position. The molecular formula is C₄H₄BrN₃S, with a molecular weight of approximately 179.06 g/mol. The unique structure contributes to its reactivity and biological activity, making it a valuable compound for further investigation in drug development.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes such as kinases and proteases, which play critical roles in cell signaling and metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Pathway Interference : The compound interferes with biochemical pathways, potentially inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results suggest that it effectively inhibits the growth of these microorganisms through mechanisms such as blocking lipid biosynthesis essential for bacterial cell membranes .

Table 1: Antimicrobial Activity Results

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and leukemia cells. The compound's effectiveness is often compared to standard chemotherapeutic agents like 5-fluorouracil.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Reference
MCF78.5
K562 (Leukemia)10.2
HepG29.0

Case Studies

In one study, derivatives of this compound were synthesized and evaluated for their anticancer activity against MCF7 cells using the Sulforhodamine B assay. Among the derivatives tested, several exhibited significant cytotoxicity, highlighting the potential of this compound as a lead structure for developing new anticancer agents .

Properties

Molecular Formula

C3H3BrN2S

Molecular Weight

179.04 g/mol

IUPAC Name

4-bromo-1,2-thiazol-5-amine

InChI

InChI=1S/C3H3BrN2S/c4-2-1-6-7-3(2)5/h1H,5H2

InChI Key

OHGUOJSEPVAUGC-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1Br)N

Origin of Product

United States

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